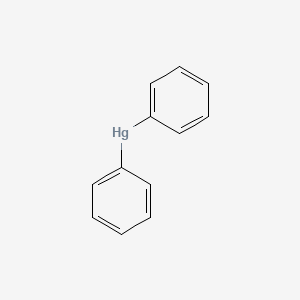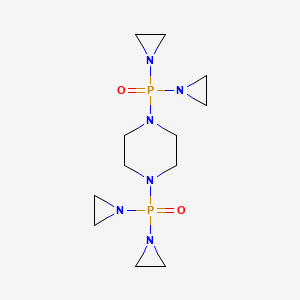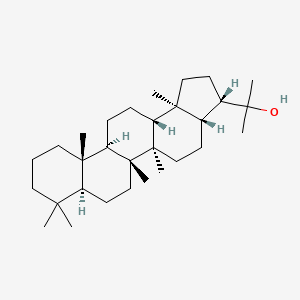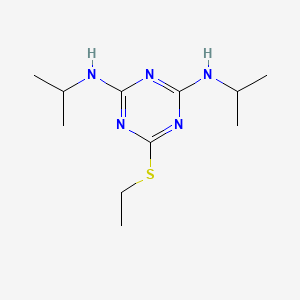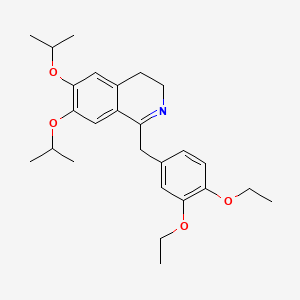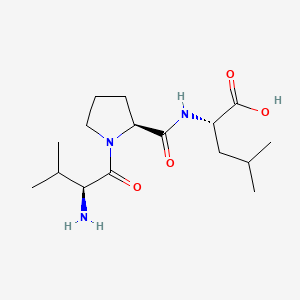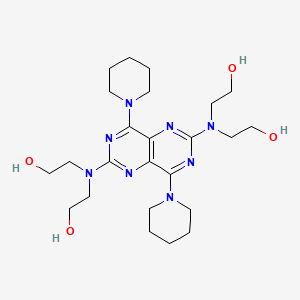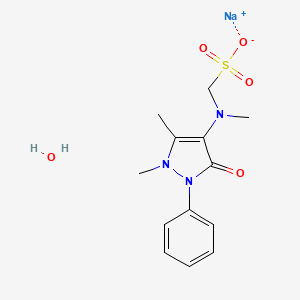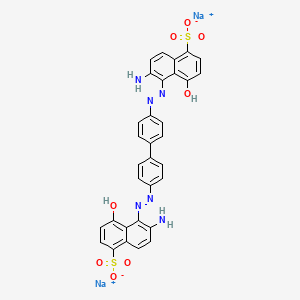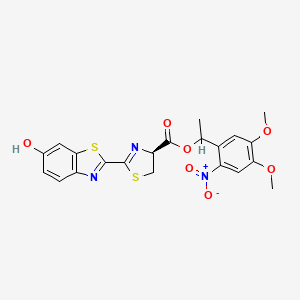
D-Luciférine 1-(4,5-diméthoxy-2-nitrophényl)éthyl ester
Vue d'ensemble
Description
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is a heterocyclic light-emitting compound and natural ligand for luciferase used to detect cell activity . It is also known as DMNPE-caged Luciferin . It can cross cell membranes efficiently and requires ATP for its reaction, emitting a greenish-yellow luminescence at a peak wavelength of approximately 530 nm .
Synthesis Analysis
Once inside the cells, the ester is continuously hydrolyzed to a supply of D-luciferin . Alternatively, a burst of D-luciferin is generated by UV photolysis .Molecular Structure Analysis
The molecular formula of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl) ethyl ester is C21H19N3O7S2 . The exact mass is 489.07 and the molecular weight is 489.510 .Chemical Reactions Analysis
The ester is continuously hydrolyzed to a supply of D-luciferin once inside the cells . Alternatively, a burst of D-luciferin is generated by UV photolysis .Physical And Chemical Properties Analysis
The compound is a light yellow solid . It is soluble in DMSO . The elemental analysis shows that it contains C, 51.53; H, 3.91; N, 8.58; O, 22.88; S, 13.10 .Applications De Recherche Scientifique
Imagerie in vivo
Ce composé est un rapporteur bioluminescent courant utilisé pour l'imagerie in vivo . Il est un substrat de l'enzyme luciférase de la luciole, qui utilise l'ATP et le Mg2+ comme cofacteurs et émet une émission jaune-vert caractéristique en présence d'oxygène . Cette émission passe au rouge in vivo à 37°C .
Étude des activités intracellulaires
La luciférine DMNPE-cagée, une forme de ce composé, traverse facilement les membranes cellulaires et peut être utilisée pour étudier les activités intracellulaires . Elle peut être utilisée pour suivre les changements dans l'expression génique dans les cellules vivantes .
Applications en biotechnologie
La luciférine est un réactif courant utilisé dans tout le domaine de la biotechnologie . Elle est particulièrement utile pour l'imagerie in vivo .
Surveillance des maladies
Les cellules tumorales, les cellules souches ou les maladies infectieuses marquées à la luciférase sont souvent inoculées dans des animaux de recherche tels que des rats ou des souris pour des investigations . L'injection de luciférine permet la surveillance en temps réel et non invasive de la progression de la maladie et/ou de l'efficacité des médicaments dans ces systèmes modèles par l'imagerie de bioluminescence (BLI) .
Tests de gènes rapporteurs
Un gène marqué à la luciférase est utilisé comme marqueur dans les techniques de recombinaison . Cela permet la détection et la quantification de l'expression d'autres gènes.
Tests d'ATP
La luciférase catalyse l'ATP . Par conséquent, ce composé peut être utilisé dans des tests d'ATP pour mesurer le niveau d'ATP dans divers systèmes biologiques.
Séquençage par pyro séquençage
Ce composé est utilisé dans le séquençage par pyro séquençage, une méthode de séquençage de l'ADN (détermination de l'ordre des nucléotides dans l'ADN) .
Composé perméable à la membrane cellulaire
Étant un composé perméable à la membrane cellulaire, il peut être utilisé pour mesurer les fonctions intracellulaires car il traverse facilement les membranes cellulaires .
Mécanisme D'action
Target of Action
The primary target of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester, also known as DMNPE-caged Luciferin, is the enzyme luciferase . Luciferase is a bioluminescent enzyme that oxidizes luciferin, its natural ligand .
Mode of Action
DMNPE-caged Luciferin is a cell-membrane permeable compound . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This release of active luciferin inside the cell allows for the interaction with its primary target, luciferase .
Biochemical Pathways
The interaction between luciferin and luciferase results in the oxidation of luciferin, a process that emits energy in the form of light . This light emission is a result of the luciferase-catalyzed reaction, which requires ATP and Mg2+ as co-factors . The emitted light has a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C .
Pharmacokinetics
DMNPE-caged Luciferin is soluble in DMSO or DMF . It readily crosses cell membranes, making it efficient for use in intracellular studies . Once inside the cell, the ester is continuously hydrolyzed to a supply of D-Luciferin .
Result of Action
The result of the action of DMNPE-caged Luciferin is the emission of light due to the oxidation of luciferin by luciferase . This light emission makes it easier to follow changes in gene expression in live cells .
Action Environment
The action of DMNPE-caged Luciferin is influenced by environmental factors such as temperature and the presence of oxygen . The light emission from the luciferase-catalyzed reaction shifts to red light in vivo at 37°C . The presence of oxygen is also necessary for the yellow-green emission .
Orientations Futures
Analyse Biochimique
Biochemical Properties
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is a substrate for the Firefly luciferase enzyme . It utilizes ATP and Mg2+ as co-factors and emits a characteristic yellow-green emission in the presence of oxygen, which shifts to red light in vivo at 37°C . The compound interacts with the luciferase enzyme, which oxidizes the substrate, emitting energy in the form of light in the process .
Cellular Effects
This compound can readily cross cell membranes, making it useful for measuring intracellular functions . Once inside the cell, active luciferin can be released by UV light or by the action of endogenous intracellular esterases . This allows for the real-time, non-invasive monitoring of changes in gene expression in live cells .
Molecular Mechanism
The molecular mechanism of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester involves its interaction with the luciferase enzyme. The enzyme oxidizes the substrate, which then emits energy in the form of light . This process requires ATP and Mg2+ as co-factors .
Temporal Effects in Laboratory Settings
In laboratory settings, D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester is known for its stability and long-term effects on cellular function . It allows for the real-time, non-invasive monitoring of disease progression and/or drug efficacy in model systems through Bioluminescence Imaging (BLI) .
Dosage Effects in Animal Models
In animal models, the injection of D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester allows for the monitoring of disease progression and/or drug efficacy
Metabolic Pathways
The metabolic pathways involving D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester are primarily related to its role as a substrate for the luciferase enzyme
Transport and Distribution
D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can readily cross cell membranes, allowing it to be transported and distributed within cells
Subcellular Localization
Once inside the cell, D-Luciferin 1-(4,5-dimethoxy-2-nitrophenyl)ethyl ester can be released by UV light or by the action of endogenous intracellular esterases This suggests that it may be localized in areas of the cell where these esterases are present
Propriétés
IUPAC Name |
1-(4,5-dimethoxy-2-nitrophenyl)ethyl (4S)-2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O7S2/c1-10(12-7-16(29-2)17(30-3)8-15(12)24(27)28)31-21(26)14-9-32-19(23-14)20-22-13-5-4-11(25)6-18(13)33-20/h4-8,10,14,25H,9H2,1-3H3/t10?,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEMOUFKGRGCNZ-LNUXAPHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)C2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)OC(=O)[C@H]2CSC(=N2)C3=NC4=C(S3)C=C(C=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420721 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223920-67-0 | |
| Record name | D-Luciferin 1-(4,5-dimethoxy-2- nitrophenyl) ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20420721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


